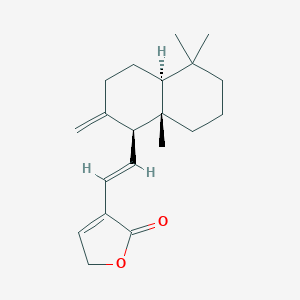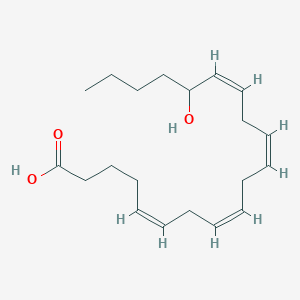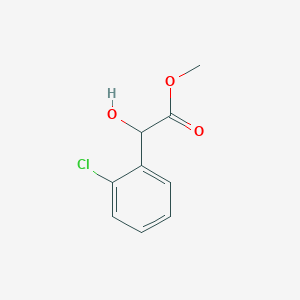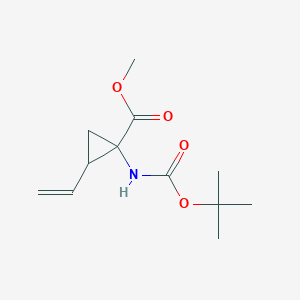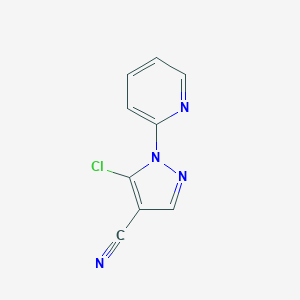![molecular formula C12H25N3 B176047 1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane CAS No. 199475-39-3](/img/structure/B176047.png)
1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane
Vue d'ensemble
Description
“1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the most significant features of the molecule. It is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound serves as a versatile scaffold for designing novel biologically active compounds. Its pyrrolidine ring is a common feature in many therapeutic agents due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Methods of Application
Researchers utilize synthetic strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, often involving proline derivatives .
Results and Outcomes
The compound’s derivatives have shown promise in the treatment of cancer, particularly as potent poly(ADP-ribose) polymerase (PARP) inhibitors .
Pharmacology
Application Summary
In pharmacology, the compound’s derivatives are investigated for their potential as non-selective α-adrenoceptor antagonists, which could be beneficial in treating metabolic disturbances .
Methods of Application
Chronic administration of these derivatives in animal models is studied to assess their impact on metabolic parameters such as blood glucose and triglyceride levels .
Results and Outcomes
Studies have revealed a reduction in plasma triglyceride and glucose levels without affecting blood pressure or body weight, suggesting a targeted metabolic benefit .
Neuroscience
Application Summary
Neuroscience research explores the compound’s role in the synthesis of various receptor antagonists, which could lead to the development of new treatments for neurological disorders .
Methods of Application
The compound is used in the synthesis of histamine H3 receptor antagonists, serotonin-4 receptor antagonists, and inhibitors for protein lysine methyltransferase G9a and checkpoint kinase Chk2 .
Results and Outcomes
These synthesized antagonists and inhibitors are crucial for advancing therapeutic options for conditions like depression, anxiety, and neurodegenerative diseases .
Biochemistry
Application Summary
Biochemically, the compound is integral in studying the structure-activity relationship (SAR) of bioactive molecules, aiding in the design of drugs with optimized pharmacokinetic properties .
Methods of Application
Biochemical assays and computational modeling are employed to understand the interaction of the compound’s derivatives with biological targets .
Results and Outcomes
The SAR studies provide insights into how different stereoisomers and substituents’ spatial orientation can influence the biological profile of drug candidates .
Chemistry
Application Summary
In the field of chemistry, the compound is used to create diverse bioactive molecules with applications ranging from antimicrobial to anticancer agents .
Methods of Application
Chemical synthesis techniques are applied to produce pyrrolidinone derivatives, which are then tested for their biological activities .
Results and Outcomes
The derivatives exhibit a wide range of biological activities, highlighting the compound’s potential as a precursor for developing new chemical entities .
Biology
Application Summary
Biological applications include the use of the compound in the synthesis of natural products and alkaloids, which have various biological activities .
Methods of Application
Biosynthetic pathways are explored to produce natural compounds featuring the pyrrolidine ring, which is prevalent in many biologically active natural products .
Results and Outcomes
The synthesized natural products and alkaloids demonstrate antioxidant, anti-inflammatory, and antihyperglycemic properties, among others .
This analysis showcases the broad utility of “1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” in scientific research, with each application contributing to the advancement of knowledge and therapeutic options in its respective field.
Selective Androgen Receptor Modulators (SARMs) Development
Application Summary
The compound is utilized in the development of SARMs, which are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties .
Methods of Application
Researchers synthesize 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of previously reported pyrrolidine derivatives .
Results and Outcomes
The introduction of a methyl group at C-3 of the pyrrolidine ring has led to the development of compounds with a favorable pharmacokinetic profile and selective modulatory effects on androgen receptors .
Metabolic Syndrome Treatment
Application Summary
Derivatives of the compound are explored for their potential in treating components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Methods of Application
The compound’s derivatives are tested for their α-adrenoceptor antagonist properties, which could contribute to body weight reduction and improved lipid and carbohydrate profiles .
Results and Outcomes
Chronic administration of these derivatives has shown a reduction in plasma triglyceride and glucose levels, indicating potential benefits in the treatment of metabolic syndrome .
These additional applications further demonstrate the versatility of “1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” in scientific research, offering promising avenues for therapeutic development across various medical fields.
Antiarrhythmic Therapy
Application Summary
The compound’s derivatives have been studied for their antiarrhythmic properties, which could offer new treatments for cardiac arrhythmias .
Methods of Application
Quantitative structure-activity relationship (QSAR) models are used to describe the activity of these compounds, combining quantum chemical calculations with molecular modeling .
Results and Outcomes
The QSAR studies have provided insights into the molecular descriptors that influence the antiarrhythmic activity, explaining up to 91% of the variance in activity .
Anticonvulsant and Antinociceptive Research
Application Summary
Derivatives of the compound have been synthesized and tested for their anticonvulsant and antinociceptive activities, which are important for treating epilepsy and pain management .
Methods of Application
New propanamides and butanamides derivatives are synthesized and their pharmacological profiles are assessed through in vivo studies .
Results and Outcomes
The studies have shown promising results, with some derivatives exhibiting significant anticonvulsant and antinociceptive effects .
Anti-Inflammatory and Analgesic Development
Application Summary
The compound is used in the synthesis of derivatives that exhibit anti-inflammatory and analgesic activities, potentially leading to new pain relief medications .
Methods of Application
Bioassays are conducted to evaluate the anti-inflammatory and analgesic efficacy of the synthesized derivatives .
Results and Outcomes
Some derivatives have demonstrated considerable anti-inflammatory and analgesic effects, indicating their potential for further drug development .
Orientations Futures
The future directions for “1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-8-14(7-1)10-4-11-15-9-3-5-13-6-12-15/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOANZSZEXTOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371945 | |
| Record name | 1-[3-(pyrrolidin-1-yl)propyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane | |
CAS RN |
199475-39-3 | |
| Record name | 1-[3-(pyrrolidin-1-yl)propyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199475-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



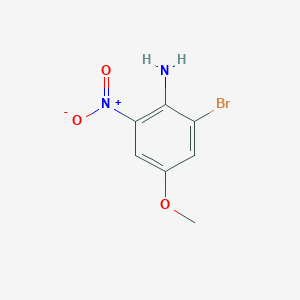
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
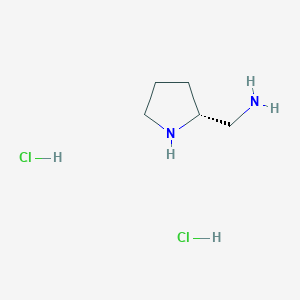
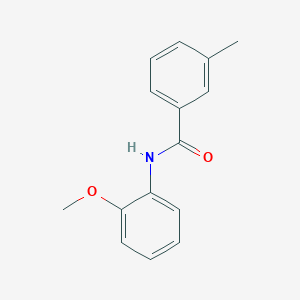
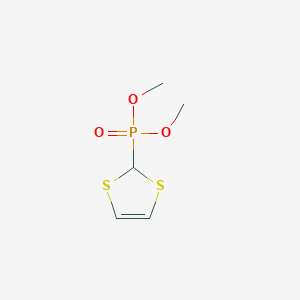
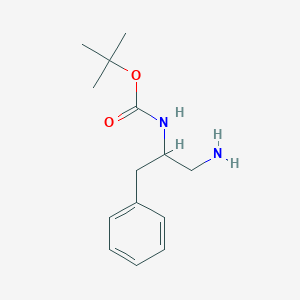
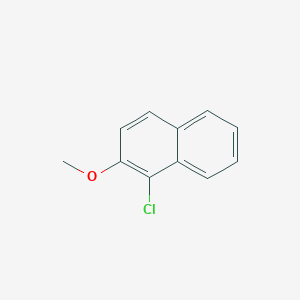
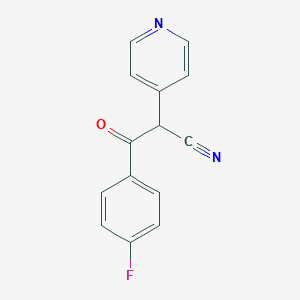
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
